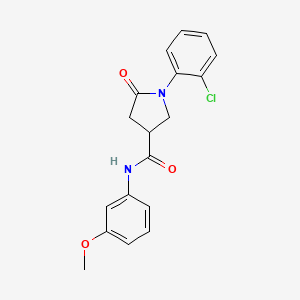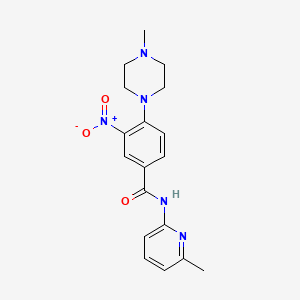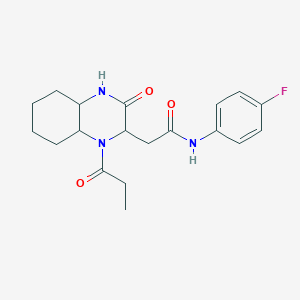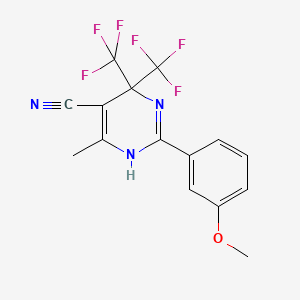
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
Wirkmechanismus
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to increase the expression of genes that are involved in synaptic plasticity and neuroprotection, which may underlie their therapeutic effects in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of acetylated histones, which are associated with increased gene expression. It has also been shown to increase the expression of genes that are involved in synaptic plasticity and neuroprotection. In addition, 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for HDAC, which minimizes off-target effects. However, one limitation of 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of HDAC inhibition are not well understood, and further research is needed to fully understand the potential risks and benefits of using HDAC inhibitors as therapeutics.
Zukünftige Richtungen
Future research on 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. In addition, further studies are needed to investigate the long-term effects of HDAC inhibition, and to develop more efficient methods of drug delivery for 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety. It has been shown to reduce drug-seeking behavior in preclinical models of addiction, and to improve symptoms of depression and anxiety in animal models.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-14-6-4-5-13(10-14)20-18(23)12-9-17(22)21(11-12)16-8-3-2-7-15(16)19/h2-8,10,12H,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGCPAIZTBQIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4169886.png)
![9-(2,4-dimethoxyphenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169891.png)

![2-(4-bromophenyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169904.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4169905.png)
![N-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4169915.png)
![3-(4-ethylbenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4169924.png)
amino]benzamide](/img/structure/B4169929.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4169938.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B4169941.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-methylbutyl)benzamide](/img/structure/B4169948.png)
![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-thiazole](/img/structure/B4169958.png)